molecular formula C18H16N2O B5806282 N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide

N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide

Cat. No.: B5806282
M. Wt: 276.3 g/mol
InChI Key: RNELKJHOLINYLJ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide is an organic compound that features a naphthalene ring system linked to a pyridine ring via an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the naphthalene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinyl)naphthalene-1-carboxamide
  • N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide
  • N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide

Uniqueness

N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-12-10-13(2)19-17(11-12)20-18(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNELKJHOLINYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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